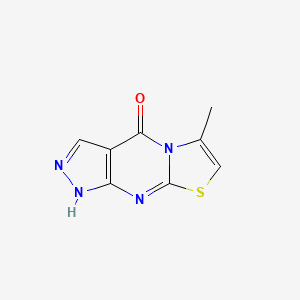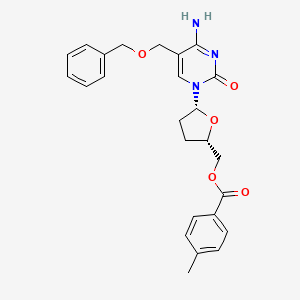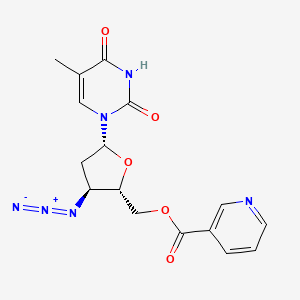
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is a chemical compound with the molecular formula C19H31NO2S. It is known for its unique structure, which includes a dibutylamino group and an ethylsulfanylbenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate typically involves the reaction of 2-ethylsulfanylbenzoic acid with 2-(dibutylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated products.
Wissenschaftliche Forschungsanwendungen
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(dibutylamino)ethanol: Similar structure but lacks the ethylsulfanylbenzoate moiety.
2-(diethylamino)ethyl benzoate: Contains a diethylamino group instead of a dibutylamino group.
2-(dimethylamino)ethyl 2-ethylsulfanylbenzoate: Contains a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is unique due to the presence of both the dibutylamino group and the ethylsulfanylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
67049-67-6 |
|---|---|
Molekularformel |
C19H31NO2S |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate |
InChI |
InChI=1S/C19H31NO2S/c1-4-7-13-20(14-8-5-2)15-16-22-19(21)17-11-9-10-12-18(17)23-6-3/h9-12H,4-8,13-16H2,1-3H3 |
InChI-Schlüssel |
JTONJFVSNBYBSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCOC(=O)C1=CC=CC=C1SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)

![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)









